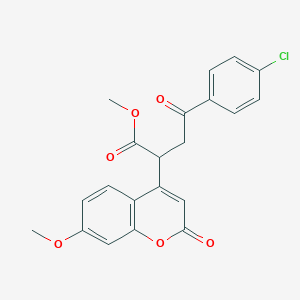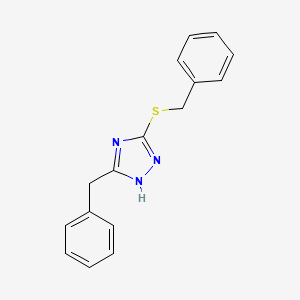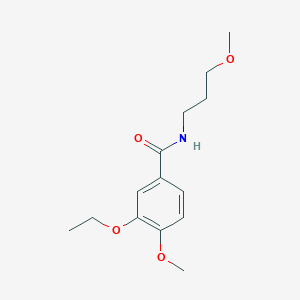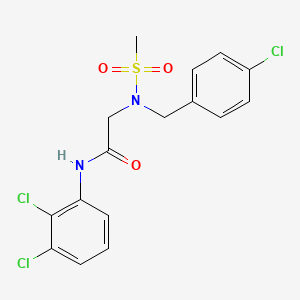
methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
Vue d'ensemble
Description
Methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate, also known as MCC, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. MCC is a derivative of coumarin, a natural compound found in many plants and known for its various biological activities.
Mécanisme D'action
The mechanism of action of methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is not fully understood. However, studies have shown that methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate inhibits the activity of certain enzymes and proteins that are involved in various biological processes. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has been found to have various biochemical and physiological effects. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has been shown to reduce inflammation and pain in animal models of inflammation. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has also been found to inhibit the growth of certain cancer cells and induce apoptosis, a process of programmed cell death. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has been found to have antioxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has several advantages for lab experiments. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a stable compound and can be easily synthesized in large quantities. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has been found to have low toxicity and can be used at high concentrations without causing adverse effects. However, methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has some limitations for lab experiments. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is insoluble in water and requires the use of organic solvents for experiments. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is also sensitive to light and heat, and its stability may be affected by these factors.
Orientations Futures
There are several future directions for the research of methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has potential applications in the development of new anti-inflammatory and anti-cancer drugs. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate can also be used as a tool for the study of HDACs and their role in gene expression. Further studies are needed to fully understand the mechanism of action of methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate and its potential applications in various fields.
Applications De Recherche Scientifique
Methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has been found to have potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate has also been found to inhibit the growth of certain bacteria and fungi.
Propriétés
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(7-methoxy-2-oxochromen-4-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO6/c1-26-14-7-8-15-16(11-20(24)28-19(15)9-14)17(21(25)27-2)10-18(23)12-3-5-13(22)6-4-12/h3-9,11,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPNDBVAORKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C(CC(=O)C3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4166052.png)
![2-[4-allyl-5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4166053.png)
![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4166060.png)
![2-[(4-chlorophenyl)thio]-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B4166079.png)
![6-(4-chlorophenyl)-2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4166088.png)
![2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4166095.png)

![methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4166099.png)
![7-[4-(difluoromethoxy)phenyl]-5-(3-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4166105.png)


![N~2~-(2-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4166117.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4166126.png)
